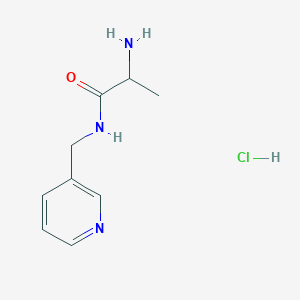

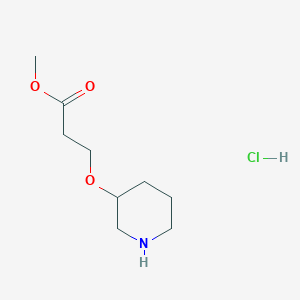

![molecular formula C18H25N3O3 B1441245 2-Tert-butiloxicarbonilaminometil-5-(4-tert-butilfenil)-[1,3,4]oxadiazol CAS No. 1053656-72-6](/img/structure/B1441245.png)

2-Tert-butiloxicarbonilaminometil-5-(4-tert-butilfenil)-[1,3,4]oxadiazol

Descripción general

Descripción

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles often involves the reaction of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture .Molecular Structure Analysis

Oxadiazoles have three known isomers: 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Chemical Reactions Analysis

The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on the specific compound. For example, 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole has a molecular weight of 354.44 .Mecanismo De Acción

2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole has been studied extensively to understand its mechanism of action. It has been found to interact with proteins, and its ability to bind to various proteins has been explored. In addition, it has been shown to interact with enzymes, and its ability to modulate the activity of enzymes has been investigated. Furthermore, its ability to interact with other molecules, such as DNA, has been studied.

Biochemical and Physiological Effects

2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole has been studied extensively to understand its biochemical and physiological effects. It has been found to interact with proteins, and its ability to modulate the activity of enzymes has been investigated. In addition, it has been shown to interact with other molecules, such as DNA, and its ability to alter gene expression has been explored. Furthermore, its ability to interact with hormones, such as testosterone, has been studied.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole has several advantages for use in laboratory experiments. It is a highly stable compound, and it is soluble in a wide range of organic solvents. In addition, it is easy to synthesize and can be stored at room temperature. However, there are also some limitations to its use in laboratory experiments. It is a relatively expensive compound, and its solubility in water is limited. Furthermore, it is not suitable for use in high-temperature reactions.

Direcciones Futuras

The potential applications of 2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole are vast, and many future directions for research are possible. One potential area of research is the development of new compounds and materials based on 2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole. Another potential area of research is the study of its mechanism of action and its ability to modulate the activity of enzymes. Furthermore, its ability to interact with other molecules, such as DNA, could be explored in greater detail. Additionally, its ability to interact with hormones, such as testosterone, could be studied further. Finally, its potential applications in drug design and development could be investigated.

Aplicaciones Científicas De Investigación

Diodos Orgánicos Emisores de Luz (OLED)

2-Tert-butiloxicarbonilaminometil-5-(4-tert-butilfenil)-[1,3,4]oxadiazol: se utiliza como material de bloqueo de huecos en la fabricación de OLEDs poliméricos multicapa. Esta aplicación mejora la eficiencia del dispositivo al evitar la recombinación de huecos y electrones dentro de la capa emisora, lo que puede provocar procesos de desintegración no radiativos .

Dispositivos de Memoria de Conmutación Resistiva

Este compuesto se ha utilizado como aditivo en dispositivos de memoria no volátil bistables a base de poliuretano. La incorporación del derivado de oxadiazol mejora el rendimiento del dispositivo, aumentando significativamente la relación ON/OFF en dos órdenes de magnitud y extendiendo el período de retención a más de cinco horas .

Centelleadores Plásticos

Como molécula fluorescente orgánica, This compound se utiliza en la preparación de centelleadores plásticos. Estos centelleadores son esenciales para detectar la radiación ionizante y se utilizan ampliamente en física de alta energía, diagnóstico médico y sistemas de seguridad .

Dispositivos Fotónicos

La capacidad del compuesto para emitir luz al ser excitado eléctricamente lo hace adecuado para su uso en dispositivos fotónicos como fotodiodos y fototransistores. Estos dispositivos son cruciales en el desarrollo de sistemas de comunicación óptica y sensores .

Sondas Fluorescentes

Debido a sus propiedades fluorescentes, este derivado de oxadiazol se puede emplear como sonda fluorescente en investigación biológica. Se puede utilizar para etiquetar proteínas, ácidos nucleicos u otras biomoléculas, lo que permite la visualización de procesos celulares bajo un microscopio de fluorescencia .

Fotovoltaica Orgánica (OPV)

Las propiedades electrónicas del material lo convierten en un candidato para su uso en OPV como capa de transporte de electrones. Esta capa facilita el movimiento de electrones hacia el electrodo, mejorando la eficiencia de conversión de energía de las células solares .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-17(2,3)13-9-7-12(8-10-13)15-21-20-14(23-15)11-19-16(22)24-18(4,5)6/h7-10H,11H2,1-6H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZOQCJTFXCCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

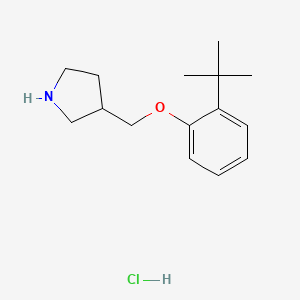

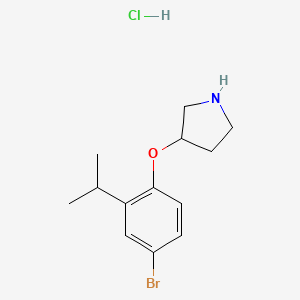

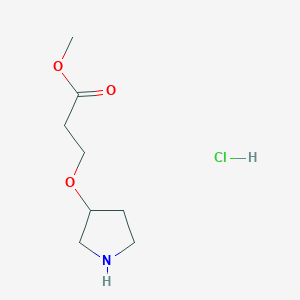

![3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441171.png)

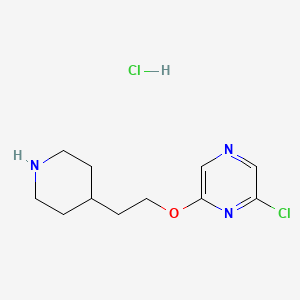

![3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441175.png)

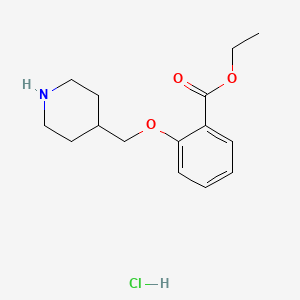

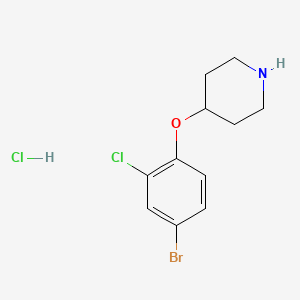

![4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441176.png)

![N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1441178.png)

![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)

![4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride](/img/structure/B1441185.png)